![molecular formula C20H24Cl2Zr 10* B1146700 RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE CAS No. 150131-28-5](/img/structure/B1146700.png)
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
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Overview
Description
Synthesis Analysis
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves multiple steps, including the reaction with methylaluminoxane (MAO) to form an active catalyst system. This system retains high activity at low [Al]:[Zr] ratios, indicating its efficiency in polymerization processes at varying conditions (Leino et al., 1998).
Molecular Structure Analysis
The molecular structure of this compound shows C2 symmetry with the ligand backbone adopting an indenyl-backward conformation. X-ray crystallography reveals the detailed arrangement and symmetry of the molecule, contributing to its effectiveness in polymerization reactions (Leino et al., 1998).
Chemical Reactions and Properties
This zirconium dichloride compound forms an active catalyst system with MAO for the homogeneous polymerization of ethylene and propylene. It shows remarkable activity, even at low [Al]:[Zr] ratios, leading to the production of polyethylene with high molecular weight distributions. This activity is attributed to the presence of multiple active sites for polymerization, as revealed through molecular weight distribution analysis (Leino et al., 1998).
Physical Properties Analysis
The physical properties of polymers produced using this catalyst are influenced by the polymerization conditions, such as temperature and the [Al]:[Zr] ratio. Adjustments in these conditions can result in polymers with high molecular weights and specific molecular weight distributions, indicating the versatility of the catalyst in controlling polymer properties (Leino et al., 1998).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity with other compounds, highlight its potential as a catalyst in various chemical reactions. Its interaction with lithium amides, for example, yields bisamides, indicating its versatility in forming new compounds with potential applications in catalysis (Wartchow & Doye, 1998).
Mechanism of Action
Target of Action
Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)Zirconium Dichloride, also known as a type of Ziegler-Natta catalyst , primarily targets monosubstituted alkenes . These alkenes are unsaturated hydrocarbons that play a crucial role in various chemical reactions, particularly in the polymerization process .
Mode of Action
This compound acts as a catalyst for the enantioselective methylalumination of monosubstituted alkenes . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction . The compound’s interaction with its targets results in the formation of high molecular weight polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins such as ethylene, propylene, and styrene . The downstream effects include the formation of polymers with high molecular weight and specific stereochemistry .
Pharmacokinetics
For instance, it is sensitive to moisture , which can affect its stability and, consequently, its catalytic activity.
Result of Action
The result of the compound’s action is the formation of high molecular weight polymers from olefins . These polymers have a wide range of applications, including the manufacture of plastics, resins, and synthetic fibers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its stability and catalytic activity . Therefore, it is typically stored under conditions that minimize exposure to moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESWDBQMFOLST-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Zr-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the structure of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE influence its catalytic activity in ethylene-propylene copolymerization?
A1: The presence of both a hydrogenated six-membered ring in the indenyl moiety and a CH2 bridge in this compound significantly impacts its ability to control the molecular weight of ethylene-propylene copolymers. [] This specific metallocene catalyst consistently produces copolymers with molecular weights below 5,000 g/mol, regardless of the ethylene content in the reaction. [] This is in contrast to other metallocene catalysts with different structural features. For instance, RAC-DIMETHYLSILYLBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, lacking the CH2 bridge, yields copolymers with higher molecular weights. [] These observations highlight the importance of specific structural elements in metallocene catalysts for tuning the properties of the resulting polymers.
Q2: How does this compound compare to other metallocene catalysts in ethylene/styrene copolymerization?
A2: this compound stands out for its ability to incorporate higher amounts of styrene into ethylene/styrene copolymers compared to other metallocene catalysts. [] This is attributed to the presence of both a carbon bridge and bulky ligands within its structure. [] The increased styrene incorporation significantly influences the copolymer's properties, leading to a decrease in melting temperature and a shift from typical semicrystalline thermoplastic behavior to elastomeric properties at higher styrene contents. [] This makes this compound particularly promising for producing ethylene/styrene copolymers with tailored properties.
Q3: Beyond polymerization, are there other applications for this compound and related compounds?
A3: Yes, research indicates that optically active versions of ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM and -HAFNIUM complexes can be employed in the asymmetric oligomerization of bulky allylsilanes. [] This demonstrates the potential of this class of compounds for synthesizing optically active oligomers, which are valuable building blocks for various applications, including pharmaceuticals and materials science.
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